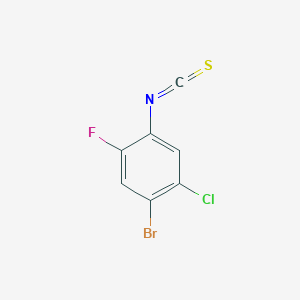
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further attached to an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate typically involves the reaction of 4-bromo-5-chloro-2-fluorobenzene with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isothiocyanate group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or proteins, leading to measurable changes in their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.
Comparison with Similar Compounds
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is similar to other halogenated phenyl isothiocyanates, such as 4-bromo-2-chlorophenyl isothiocyanate and 4-chlorophenyl isothiocyanate. the presence of multiple halogens on the phenyl ring makes it unique in terms of reactivity and potential applications. These similar compounds are often used in comparative studies to evaluate the effects of different substituents on chemical and biological properties.
Properties
CAS No. |
1000573-33-0 |
|---|---|
Molecular Formula |
C7H2BrClFNS |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI Key |
DAMRBWWEODJLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


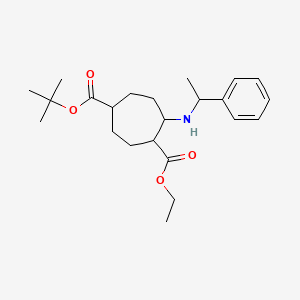
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)
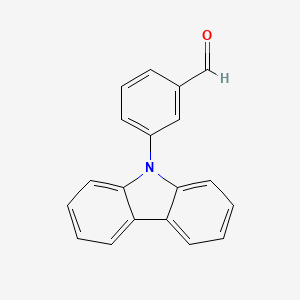
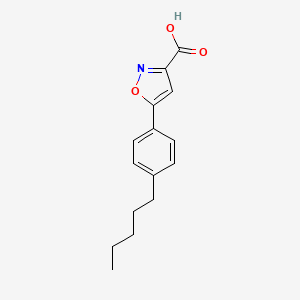
![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)

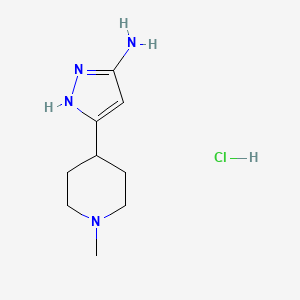
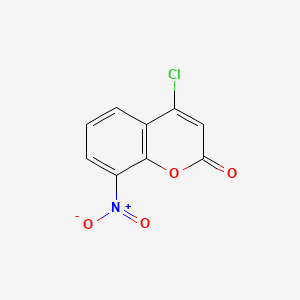
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
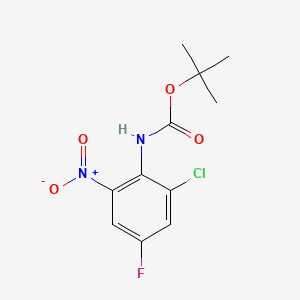
methanol](/img/structure/B15336639.png)
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)

